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molecular formula C7H15NS2 B1216871 Diisopropyldithiocarbamate CAS No. 25022-55-3

Diisopropyldithiocarbamate

Cat. No. B1216871
M. Wt: 177.3 g/mol
InChI Key: GWXMDJKGVWQLBZ-UHFFFAOYSA-N
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Patent
US06635696B1

Procedure details

5′-(Diisopropyldithiocarbamyl)-2,5-dimercapto-1,3,4-thiadiazole (i.e., formula (I) where X is hydrogen and R1 and R2 are isopropyl radicals) was prepared in the following manner. In 100 grams of isopropyl alcohol 20.5 grams of diisopropylamine was combined with 16 grams of carbon disulfide (CS2) and held at a temperature of about 27° C. for about 1 hour to yield a diisopropyl dithiocarbamic acid intermediate. Subsequently, 30 g of a 2,5-dimercapto-1,3,4-thiadiazole was added to the mixture along of 20 g of 35 wt. % hydrogen peroxide. The mixture was reacted for about 1 hour at a temperature of about 28° C. to yield the solid end product 5′-(diisopropyldithiocarbamyl)-2,5-dimercapto-1,3,4-thiadiazole. The isopropyl alcohol was filtered off and saved for recovery.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[C:8](=[S:10])=[S:9]>C(O)(C)C>[CH:1]([N:4]([CH:5]([CH3:7])[CH3:6])[C:8](=[S:9])[SH:10])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
100 g
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)N(C(S)=S)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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